molecular formula C11H13BrO4 B2449397 Ethyl 3-bromo-2,6-dimethoxybenzoate CAS No. 1352206-56-4

Ethyl 3-bromo-2,6-dimethoxybenzoate

Cat. No.: B2449397
CAS No.: 1352206-56-4
M. Wt: 289.125
InChI Key: MIKNVTLIXOHBRP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 . This indicates that the compound contains an ethyl group (C2H5-) attached to a benzoate group (C6H4COO-) that is substituted with bromine (Br) and two methoxy groups (CH3O-) at positions 3 and 2,6 respectively.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate has been synthesized and analyzed through various methods. Khan et al. (2012) conducted the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid, leading to the formation of ethyl 2,6-dimethoxybenzoate. This compound's structure was confirmed by spectroscopic data and X-ray diffraction studies, highlighting its potential for further research applications (Khan, Ibrar, & White, 2012).

Crystal Structure and Inclusion Compounds

In research by Wallet et al. (2000), the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 3-bromo-2,6-dimethoxybenzoic acid were investigated. This study utilized single-crystal X-ray analysis to explore the complexation involving intermolecular hydrogen bonds, which is crucial in understanding the chemical interactions and applications of these compounds (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000).

Regioselective Synthesis

Bengtsson & Hoegberg (1993) described the regioselective syntheses of various benzamides from 2,6-dimethoxybenzoic acid. The methodology involved protection, ortho-lithiation, and bromination, demonstrating the compound's versatility in synthesizing pharmacologically relevant molecules (Bengtsson & Hoegberg, 1993).

Inhibitory Activity and Synthesis

Research has also focused on the synthesis of derivatives of 3-bromo-2,6-dimethoxybenzoic acid and their biological activities. For instance, Lijun (2010) synthesized Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate and investigated its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing significant inhibitory effects (Lijun, 2010).

Safety and Hazards

The safety data sheet for Ethyl 3-bromo-2,6-dimethoxybenzoate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given the potential applications of Ethyl 3-bromo-2,6-dimethoxybenzoate in the synthesis of various compounds, future research could focus on exploring its reactivity under different conditions and its potential uses in the synthesis of new compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Properties

IUPAC Name

ethyl 3-bromo-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNVTLIXOHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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